molecular formula C11H18F3NO4 B2772054 rac-tert-butylN-[(1s,3s)-3-hydroxy-1-(hydroxymethyl)-3-(trifluoromethyl)cyclobutyl]carbamate,cis CAS No. 2418643-83-9

rac-tert-butylN-[(1s,3s)-3-hydroxy-1-(hydroxymethyl)-3-(trifluoromethyl)cyclobutyl]carbamate,cis

Cat. No.: B2772054
CAS No.: 2418643-83-9
M. Wt: 285.263
InChI Key: DABJVFIWSDHCGK-AOOOYVTPSA-N
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Description

rac-tert-butylN-[(1s,3s)-3-hydroxy-1-(hydroxymethyl)-3-(trifluoromethyl)cyclobutyl]carbamate,cis is a complex organic compound with a unique structure that includes a cyclobutyl ring substituted with hydroxyl, hydroxymethyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butylN-[(1s,3s)-3-hydroxy-1-(hydroxymethyl)-3-(trifluoromethyl)cyclobutyl]carbamate,cis typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a cyclobutyl derivative under controlled conditions. The reaction often requires the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

rac-tert-butylN-[(1s,3s)-3-hydroxy-1-(hydroxymethyl)-3-(trifluoromethyl)cyclobutyl]carbamate,cis can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

rac-tert-butylN-[(1s,3s)-3-hydroxy-1-(hydroxymethyl)-3-(trifluoromethyl)cyclobutyl]carbamate,cis has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-tert-butylN-[(1s,3s)-3-hydroxy-1-(hydroxymethyl)-3-(trifluoromethyl)cyclobutyl]carbamate,cis exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-tert-butylN-[(1s,3s)-3-hydroxy-1-(hydroxymethyl)-3-(trifluoromethyl)cyclobutyl]carbamate,cis is unique due to its combination of functional groups and the presence of a cyclobutyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[3-hydroxy-1-(hydroxymethyl)-3-(trifluoromethyl)cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO4/c1-8(2,3)19-7(17)15-9(6-16)4-10(18,5-9)11(12,13)14/h16,18H,4-6H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABJVFIWSDHCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)(C(F)(F)F)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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